6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine

Catalog No.
S15847753
CAS No.
M.F
C14H22N4S
M. Wt
278.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4...

Product Name

6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine

IUPAC Name

4-N-butyl-6-tert-butylthieno[3,2-d]pyrimidine-2,4-diamine

Molecular Formula

C14H22N4S

Molecular Weight

278.42 g/mol

InChI

InChI=1S/C14H22N4S/c1-5-6-7-16-12-11-9(17-13(15)18-12)8-10(19-11)14(2,3)4/h8H,5-7H2,1-4H3,(H3,15,16,17,18)

InChI Key

JWEXDDHYPMDLEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N

6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound characterized by its complex structure, which includes a thieno[3,2-D]pyrimidine core substituted with a tert-butyl group at the 6-position and a butyl group at the N4 position. The molecular formula for this compound is C14H22N4S, with a molecular weight of approximately 278.42 g/mol. The presence of sulfur in the thieno ring and nitrogen atoms in the pyrimidine structure contributes to its unique chemical properties and potential biological activities.

Typical of heterocycles:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be conducted using reducing agents like sodium borohydride or lithium aluminum hydride, potentially altering the oxidation state of the nitrogen atoms.
  • Substitution Reactions: The nitrogen atoms can undergo nucleophilic substitution, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine exhibits potential biological activities that make it a subject of interest in medicinal chemistry. Research indicates that compounds with similar structures have shown activity against various biological targets, including:

  • Antimalarial Activity: Some derivatives of thieno[3,2-D]pyrimidines have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for malaria. This suggests that 6-(tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine may also possess antimalarial properties.
  • Enzyme Inhibition: The unique structural features allow for interactions with specific enzymes and receptors, potentially leading to inhibition of certain biological pathways.

The synthesis of 6-(tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine typically involves several steps:

  • Formation of Thieno[3,2-D]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Tert-butyl Group: The tert-butyl group is introduced at the 6-position via alkylation reactions.
  • Attachment of Butyl Group: The butyl group is attached at the N4 position through nucleophilic substitution reactions involving suitable leaving groups.

Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

The applications of 6-(tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine span various fields:

  • Medicinal Chemistry: Its potential biological activity makes it a candidate for drug development targeting malaria and other diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: The compound may be explored for its properties in developing new materials or catalysts.

Interaction studies involving 6-(tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine focus on its binding affinity to various biological targets. Research suggests that compounds with similar structures can interact with:

  • Proteins: Such interactions may modulate protein functions and pathways.
  • Receptors: Binding to specific receptors can influence signaling pathways relevant to disease mechanisms.

These studies are essential for understanding the therapeutic potential and mechanisms of action associated with this compound.

Several compounds share structural similarities with 6-(tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine. A comparison highlights its uniqueness:

Compound NameKey Features
4-Piperazinothieno[3,2-D]pyrimidineLacks the tert-butyl group; may exhibit different binding affinities and biological activities.
6-Tert-butylthieno[3,2-D]pyrimidineLacks the piperazine ring; may have reduced versatility in binding to biological targets.
4-PiperazinopyrimidineLacks the thieno ring; alters chemical properties and reactivity compared to thienopyrimidines.

The uniqueness of 6-(tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine lies in its specific substitution pattern that balances chemical stability with potential biological activity, making it an attractive candidate for further research and development in medicinal chemistry.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

278.15651789 g/mol

Monoisotopic Mass

278.15651789 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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